4-Chloro-3-hydroxybutanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51499-71-9 |
|---|---|
Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
4-chloro-3-hydroxybutanamide |
InChI |
InChI=1S/C4H8ClNO2/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8) |
InChI Key |
NWQXZIZIZSQPHR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Hydroxybutanamide
Chemoenzymatic Synthesis Approaches
Amidation of 4-Chloro-3-hydroxybutyronitrile (B93200) via Biocatalysis
Biocatalysis has emerged as a significant method for chemical synthesis, leveraging enzymes for their high selectivity and mild reaction conditions. The conversion of 4-chloro-3-hydroxybutyronitrile to 4-chloro-3-hydroxybutanamide is a key application of this technology, primarily utilizing the enzymatic machinery of specific microbial strains. This process is part of a two-step enzymatic reaction where a nitrile is first hydrated to an amide and then may be further hydrolyzed by an amidase to the corresponding carboxylic acid. scispace.com
Bacteria from the genus Rhodococcus are particularly well-suited for nitrile biocatalysis due to their robust enzymatic systems. nih.gov Strains of Rhodococcus are known for their industrial application in converting nitriles to valuable amides and acids. nih.gov Specifically, Rhodococcus rhodochrous and related species like Rhodococcus erythropolis possess the necessary nitrile hydratase and amidase enzymes for the transformation of nitriles. nih.govjmb.or.kr
The conversion of 4-chloro-3-hydroxybutyronitrile involves the successive actions of these two enzymes. jmb.or.kr Nitrile hydratase first catalyzes the hydration of the nitrile group (-CN) to an amide group (-CONH2), yielding this compound. Subsequently, an amidase can hydrolyze the amide to produce (S)-4-chloro-3-hydroxybutyric acid, an important chiral intermediate. jmb.or.kr The ability of Rhodococcus rhodochrous to metabolize a wide array of aliphatic and aromatic nitriles and amides makes it a versatile whole-cell biocatalyst for such transformations. nih.gov
Table 1: Research Findings on Biocatalysis Using Rhodococcus Strains
| Strain | Substrate | Enzyme System | Product/Intermediate | Key Finding | Source |
|---|---|---|---|---|---|
| Rhodococcus erythropolis No. 7 | 4-Chloro-3-hydroxybutyronitrile | Nitrile hydratase and Amidase | (S)-4-chloro-3-hydroxybutyric acid (via this compound) | Demonstrates the successive enzymatic actions leading to the acid, implying the formation of the amide intermediate. | jmb.or.kr |
Conventional Chemical Synthesis Routes
Traditional organic synthesis provides several pathways to this compound, often starting from readily available chemical precursors. These methods involve multi-step reactions, including the formation of key intermediates and the final amidation step.
A common and valuable starting material for the synthesis of this compound is epichlorohydrin (B41342). The synthesis proceeds through a key intermediate, 4-chloro-3-hydroxybutyronitrile. This is achieved via a ring-opening reaction of epichlorohydrin. google.com
The process involves reacting epichlorohydrin with a cyanide source, such as sodium cyanide or hydrogen cyanide. google.comgoogleapis.com This reaction opens the epoxide ring to form 4-chloro-3-hydroxybutyronitrile. google.com This nitrile intermediate is then subjected to further reaction, such as hydrolysis or amidation, to form the butanamide core. A patent describes the synthesis of the nitrile from epichlorohydrin and hydrogen cyanide as a preliminary step. googleapis.com
The final and crucial step in many conventional syntheses is the formation of the amide group. This can be accomplished through several standard amidation reactions. One method involves the controlled hydrolysis of the nitrile group of 4-chloro-3-hydroxybutyronitrile.
Alternatively, if the synthesis proceeds through the corresponding carboxylic acid (4-chloro-3-hydroxybutyric acid) or its ester, established amidation techniques can be employed. The conversion of a carboxylic acid to an amide typically requires activation. This can be done by converting the acid to a more reactive derivative, such as an acid chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk This activated intermediate then readily reacts with ammonia (B1221849) to yield the primary amide, this compound. Another approach involves using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU), which facilitate the direct reaction between the carboxylic acid and an ammonia source. ucl.ac.uk
To ensure high yield and purity, the optimization of reaction parameters is critical. For the synthesis of the 4-chloro-3-hydroxybutyronitrile precursor from epichlorohydrin, several factors are controlled. google.com The pH of the reaction is a crucial parameter, with an optimal range identified between 7.0 and 8.0, and more preferably between 7.3 and 7.8, to maximize yield and minimize byproduct formation. google.com
The reaction temperature is also controlled, typically between 10°C and 40°C, to maintain a reasonable reaction rate while suppressing side reactions. google.com The choice of solvent and the order of reactant addition are also optimized. For instance, the reaction is preferably carried out in water, and the epichlorohydrin is added dropwise to a solution containing the cyanide source and an acid to maintain the desired pH. google.com Such systematic optimization of conditions, including reagents, solvents, temperature, and pH, is essential for developing a process that is high-yielding, cost-effective, and suitable for large-scale production. google.comresearchgate.net
Table 2: Optimization of Reaction Conditions for 4-chloro-3-hydroxybutyronitrile Synthesis from Epichlorohydrin
| Parameter | Optimized Condition | Rationale | Source |
|---|---|---|---|
| pH | 7.0 - 8.0 (preferably 7.3 - 7.8) | To control the reaction and suppress byproduct formation. | google.com |
| Temperature | 10°C - 40°C (preferably 15°C - 25°C) | To maintain a reasonable reaction rate and purity. | google.com |
| Solvent | Water | Preferred medium for the reaction. | google.com |
| Reactants | Epichlorohydrin, Metal Cyanide (e.g., NaCN), Inorganic Acid (for pH control) | Readily available industrial chemicals. | google.com |
Stereochemical Aspects and Enantioselective Synthesis
Access to Both Enantiomers of 4-Chloro-3-hydroxybutanamide
The preparation of both (R)- and (S)-enantiomers of this compound in high optical purity is often achieved through chemoenzymatic methods. A notable strategy involves the kinetic resolution of a racemic precursor, ethyl (±)-4-chloro-3-hydroxybutanoate, via an enzymatic ammonolysis reaction. scispace.com This process utilizes a lipase (B570770), such as Lipase B from Candida antarctica, which selectively catalyzes the reaction of one enantiomer of the ester with ammonia (B1221849), yielding the corresponding enantiopure amide. scispace.comresearchgate.netresearchgate.net The unreacted ester enantiomer can then be separated and subsequently converted to its respective amide, thus providing access to both enantiomeric forms of the target compound. researchgate.netresearchgate.net This methodology allows for the preparation of both enantiomers of this compound, which can then be used in further synthetic steps, such as reduction and Hofmann rearrangement to produce compounds like pyrrolidin-3-ol and 5-(chloromethyl)-1,3-oxazolidin-2-one. scispace.comresearchgate.net
Enantiomeric Excess Determination and Control in Synthetic Pathways
Controlling and accurately determining the enantiomeric excess (ee) are crucial for validating the success of an enantioselective synthesis. The enantiomeric purity of this compound and its precursors is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC). rsc.org This analytical technique employs a chiral stationary phase, such as a CHIRALPAK column, which interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. rsc.org For related compounds like ethyl (S)-4-chloro-3-hydroxybutanoate, gas chromatography (GC) with a chiral column is also a documented method for ee determination. asianpubs.org
Control over the enantiomeric excess in the synthesis of this compound precursors is achieved through the careful selection of catalysts and reaction conditions.
Biocatalytic Control : Enzymes like halohydrin dehalogenases (HHDHs) and alcohol dehydrogenases (ADHs) are instrumental. For example, using the HheC enzyme from Agrobacterium radiobacter AD1 to synthesize (S)-4-chloro-3-hydroxybutyronitrile from 1,3-dichloro-2-propanol (B29581) can yield an ee of 97.3% after pH optimization. researchgate.net Similarly, baker's yeast-mediated reduction of ethyl 4-chloro-3-oxobutanoate can be directed to produce either the (R)- or (S)-enantiomer of the corresponding hydroxy ester with high ee (90–97%) by using additives like allyl bromide or allyl alcohol. arkat-usa.org
Kinetic Resolution Control : In lipase-catalyzed resolutions, the enantioselectivity (expressed as the E-value) can be influenced by the solvent, water activity, and the nature of the acyl donor. ntnu.noresearchgate.net For instance, the resolution of esters of 4-chloro-3-hydroxybutanoic acid using Rhizomucor miehei lipase shows that higher E-values are obtained in solvents like benzene (B151609) or carbon tetrachloride compared to hexane (B92381). researchgate.net
These methods provide precise control over the stereochemical outcome, enabling the synthesis of this compound with the high optical purity required for pharmaceutical applications.
Chiral Precursors and Intermediates
The synthesis of enantiomerically pure this compound relies on the availability of high-quality chiral precursors. These starting materials or intermediates already possess the desired stereochemistry, which is then carried through the synthetic route.
Enantiomers of 4-bromo-3-hydroxybutanoate serve as valuable chiral building blocks for synthesizing various biologically active compounds. researchgate.net These bromo-analogs are structurally similar to their chloro counterparts and can be used in analogous synthetic transformations. A highly efficient method for their preparation involves the kinetic resolution of racemic 4-bromomethyl-β-lactone using Candida antarctica lipase B (CAL-B). researchgate.net The lipase selectively catalyzes the ring-opening of the (R)-lactone with ethanol (B145695) to produce ethyl (R)-4-bromo-3-hydroxybutanoate with very high enantioselectivity (E > 200). researchgate.net The unreacted (S)-4-bromomethyl-β-lactone can be isolated and converted to ethyl (S)-4-bromo-3-hydroxybutanoate, providing access to both enantiomers. researchgate.net These enantiopure bromo-esters are key intermediates that can be converted into other chiral synthons, such as ethyl (R)-4-cyano-3-hydroxybutanoate, demonstrating their versatility in asymmetric synthesis. researchgate.net
The enantiomers of 4-chloro-3-hydroxybutyronitrile (B93200) are critical and more direct precursors to this compound. chemicalbook.comchemicalbook.comchemimpex.com The amide is accessible through the controlled hydrolysis of the nitrile functional group. These chiral nitriles are important intermediates in the synthesis of several major pharmaceuticals. chemimpex.comhsppharma.comchemdad.com
(S)-4-Chloro-3-hydroxybutyronitrile : This enantiomer is a key chiral building block for the synthesis of the cholesterol-lowering drug atorvastatin (B1662188). researchgate.net It is also used to prepare hydroxypyrrolidinones, which are precursors to carbapenems. chemicalbook.comhsppharma.com Biocatalytic methods, particularly those using halohydrin dehalogenases (HHDHs), can produce the (S)-enantiomer with high yield and enantiomeric excess.
(R)-4-Chloro-3-hydroxybutyronitrile : This enantiomer is employed as a chiral reagent in various asymmetric syntheses. chemicalbook.comchemdad.com It is a valuable intermediate for producing pharmaceuticals that require the (R)-configuration at the stereocenter. chemimpex.combiosynth.com
The physical and chemical properties of these chiral nitriles are well-documented, facilitating their use in synthetic chemistry.
| Property | (S)-4-Chloro-3-hydroxybutyronitrile | (R)-4-Chloro-3-hydroxybutyronitrile |
|---|---|---|
| CAS Number | 127913-44-4 chemicalbook.com | 84367-31-7 |
| Molecular Formula | C₄H₆ClNO chemicalbook.com | C₄H₆ClNO |
| Molecular Weight | 119.55 g/mol chemicalbook.com | 119.55 g/mol |
| Appearance | Colorless to light yellow liquid hsppharma.com | Data not available |
| Boiling Point | 110 °C @ 1 mmHg chemicalbook.comhsppharma.com | 110 °C @ 1 mmHg chemicalbook.com |
| Density | 1.250 g/mL @ 20 °C chemicalbook.com | 1.250 g/mL @ 20 °C chemicalbook.com |
| Refractive Index (n20/D) | 1.474 chemicalbook.comhsppharma.com | 1.474 chemicalbook.com |
Reaction Mechanisms and Reactivity Studies
Nucleophilic Attack Pathways and Regioselectivity
The study of nucleophilic attacks on related β-lactone systems provides a foundational understanding of the reaction pathways leading to the formation of 3-hydroxy amides like 4-Chloro-3-hydroxybutanamide.
The formation of 3-hydroxy amides often involves the ring-opening of β-lactones by amine nucleophiles. Due to ring strain, β-lactones are susceptible to nucleophilic attack. researchgate.net The regioselectivity of this attack is a critical factor, governed by the nature of the nucleophile. Amines, classified as "hard" nucleophiles, predominantly attack the electrophilic carbonyl carbon (C1 or C2) of the β-lactone ring. nih.gov This process, known as acyl C-O cleavage, results in the opening of the lactone ring to form a stable β-hydroxy amide. researchgate.netclockss.org
This reaction is a versatile method for synthesizing a variety of β-hydroxy amides. clockss.org For instance, the reaction of β-lactones with primary and secondary amines leads to addition-elimination ring opening, yielding products that are functional equivalents of amide aldol (B89426) adducts. researchgate.net The use of catalysts, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), can activate the lactone carbonyl group, facilitating the ring-opening by amines under mild conditions even with stoichiometric amounts of the amine. organic-chemistry.org
The site of nucleophilic attack on a β-lactone ring—either the acyl carbon (C1) or the β-carbon (C3)—is highly dependent on the nucleophile's properties, as described by Hard-Soft Acid-Base (HSAB) theory. researchgate.net
C1 Attack (Acyl Cleavage): "Hard" nucleophiles, such as primary and secondary amines, preferentially attack the hard electrophilic center of the carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond and the formation of β-hydroxy amides. nih.gov
C3 Attack (Alkyl Cleavage): "Soft" nucleophiles, in contrast, favor attacking the softer β-carbon, resulting in the cleavage of the alkyl-oxygen bond to yield β-substituted carboxylic acids. nih.gov
Studies on the reaction of β-butyrolactone with different amines have shown that both C1 and C3 attacks are possible, with the outcome depending on whether the amine is aliphatic or aromatic. uni-muenchen.de This highlights the subtle electronic and steric factors that govern the regioselectivity of the reaction. The table below summarizes the general selectivity observed in nucleophilic ring-opening of β-lactones.
| Nucleophile Type | Preferred Attack Site | Resulting Product Class |
|---|---|---|
| Hard (e.g., Amines, Alcohols) | C1 (Acyl Carbon) | β-Hydroxy Amides/Esters |
| Soft (e.g., Azide (B81097), Organocuprates) | C3 (β-Carbon) | β-Substituted Carboxylic Acids |
Halogen Reactivity and Subsequent Transformations
The chlorine atom in this compound is a key site for reactivity, enabling a variety of subsequent chemical transformations, including dehalogenation and cyclization reactions.
Reductive dehalogenation is a common reaction for α-halo ketones and related structures, where a halogen atom is removed and replaced by a hydrogen atom. wikipedia.orgresearchgate.net This can be achieved using various reducing agents. In the context of this compound, the chlorine atom can be targeted for removal. While direct dehalogenation to yield 3-hydroxybutanamide (B1209564) is feasible, the halogen also facilitates cyclization reactions. For instance, the conversion of enantiomers of this compound into pyrrolidin-3-ol involves a process that leverages the reactivity of the chloro-substituted carbon. scispace.comresearchgate.net
The structure of this compound is conducive to intramolecular reactions, leading to the formation of heterocyclic compounds. Research has demonstrated the conversion of enantiomerically pure this compound into valuable chiral building blocks:
Pyrrolidin-3-ol: This conversion is accomplished through a reduction reaction followed by a Hofmann rearrangement. scispace.comresearchgate.net
5-(Chloromethyl)-1,3-oxazolidin-2-one: This transformation also proceeds from the same starting material, showcasing the compound's versatility in synthesis. scispace.comresearchgate.net
These reactions highlight how the interplay between the chloro, hydroxyl, and amide functionalities can be exploited to construct complex cyclic systems. For example, intramolecular cyclization of α-haloamides is a known method for synthesizing α-lactams (aziridinones) via dehydrohalogenation, although this typically requires a halogen on the α-carbon. thieme-connect.com
Hydrolysis Kinetics and Enzyme Catalysis Mechanisms
Both chemical and enzymatic hydrolysis of the amide bond in this compound are significant reactions. Enzymatic processes, in particular, offer high selectivity.
The hydrolysis of the amide bond under acidic or basic conditions would yield 4-chloro-3-hydroxybutanoic acid and ammonia (B1221849). However, enzymatic reactions have garnered more interest due to their stereoselectivity. Lipase (B570770) B from Candida antarctica (CALB) has been shown to be highly effective in the kinetic resolution of the precursor, ethyl (±)-4-chloro-3-hydroxybutanoate, through an ammonolysis reaction. scispace.comresearchgate.net This enzymatic process selectively converts one enantiomer of the ester into the corresponding (R)- or (S)-4-chloro-3-hydroxybutanamide, leaving the other enantiomer of the ester unreacted. This method allows for the preparation of both enantiomers of this compound with high purity. scispace.comresearchgate.net
Furthermore, nitrile hydratase enzymes can be used to produce 4-halo-3-hydroxybutyramide from the corresponding 4-halo-3-hydroxybutyronitrile, demonstrating another biocatalytic route to this class of compounds. googleapis.com
| Enzyme | Reaction Type | Substrate | Product |
|---|---|---|---|
| Lipase B from Candida antarctica (CALB) | Kinetic Resolution (Ammonolysis) | Ethyl (±)-4-chloro-3-hydroxybutanoate | Enantiopure this compound |
| Nitrile Hydratase | Hydration | 4-Halo-3-hydroxybutyronitrile | 4-Halo-3-hydroxybutyramide |
Derivatization Strategies and Analogue Synthesis
Conversion to Cyclic Nitrogen-Containing Compounds
A significant application of 4-Chloro-3-hydroxybutanamide is its conversion into valuable cyclic nitrogen-containing compounds. Research has demonstrated its role as a precursor for both pyrrolidin-3-ol and 5-(chloromethyl)-1,3-oxazolidin-2-one derivatives through straightforward chemical processes. scispace.comresearchgate.netresearchgate.net
The synthesis of pyrrolidin-3-ol from this compound can be achieved through a reduction reaction. scispace.comresearchgate.net This transformation involves the reduction of the amide functional group, which then facilitates an intramolecular cyclization. The internal nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine atom leads to the formation of the five-membered pyrrolidine (B122466) ring.
This process is often preceded by the synthesis of enantiomerically pure forms of this compound, which is accomplished via the kinetic resolution of its corresponding ester, ethyl (±)-4-chloro-3-hydroxybutanoate, using enzymes like Lipase (B570770) B from Candida antarctica. scispace.comresearchgate.net The subsequent reduction and cyclization of the chiral amide yield optically active pyrrolidin-3-ol, a valuable chiral building block in pharmaceutical chemistry. google.comgoogle.comwipo.int
Table 1: Synthesis of Pyrrolidin-3-ol Derivatives
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| (S)-4-Chloro-3-hydroxybutanamide | Reduction & Intramolecular Cyclization | (R)-Pyrrolidin-3-ol | scispace.com |
The conversion of this compound to 5-(chloromethyl)-1,3-oxazolidin-2-one is accomplished through a Hofmann rearrangement. scispace.comresearchgate.net This classic organic reaction transforms the primary amide into an amine with one fewer carbon atom, via an isocyanate intermediate. In this specific case, the hydroxyl group present in the molecule can intramolecularly attack the isocyanate, leading to the formation of the cyclic carbamate (B1207046) structure of the 1,3-oxazolidin-2-one ring. scispace.comresearchgate.net The chloromethyl group at the 5-position is retained from the original carbon backbone of the starting material. sigmaaldrich.com
Table 2: Synthesis of 5-(Chloromethyl)-1,3-oxazolidin-2-one Derivatives
| Starting Material | Key Transformation | Product | Reference |
|---|
Functional Group Modifications
The presence of both a hydroxyl and an amide group in this compound allows for a wide array of functional group interconversions, expanding its synthetic utility.
In multi-step syntheses, the hydroxyl group of halohydrins like this compound often requires protection to prevent it from interfering with reactions at other sites in the molecule. fiveable.meopenochem.org The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps.
Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or the bulkier triisopropylsilyl (TIPS) ethers. openochem.org TIPS groups offer greater stability under harsh acidic or basic conditions compared to TMS groups. openochem.org The protection is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base. Deprotection is readily accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Table 3: Hydroxyl Group Protection Strategies
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Characteristics |
|---|---|---|---|
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole | TBAF, HF | Robust, stable to harsh conditions |
| t-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | Common, good stability |
The strategic use of these protecting groups enables chemists to perform selective modifications on other parts of the this compound scaffold. google.com
The amide group itself can be a site for various chemical transformations. While amides are generally stable, they can undergo reduction, hydrolysis, or more complex functionalization reactions. nih.govfrontiersin.org Reductive functionalization, for example, can convert the amide carbonyl into a methylene (B1212753) group or allow for the introduction of other functionalities. nih.govfrontiersin.org
Recent advances have focused on the α-functionalization of amides, which can be challenging due to the low acidity of the α-protons. acs.orgnih.govacs.org However, novel methods, including oxidative approaches, allow for the introduction of heteroatoms at the α-position, creating α-hydroxy or α-amino amides. nih.govacs.org These transformations can be applied to analogues of this compound to create derivatives with enhanced biological or chemical properties.
Structural Analogues in Related Research Contexts
The core structure of this compound is found within a broader class of molecules investigated for various biological activities. For instance, 4-hydroxybutanamide (B1328909) derivatives have been synthesized and evaluated as inhibitors of GABA uptake transporters (GATs). researchgate.net These studies often involve modifying the substituents on the amide nitrogen and at the 2-position of the butanamide chain to explore structure-activity relationships. researchgate.net
Other related research includes the synthesis of analogues where the chloro- and hydroxy- groups are positioned differently or replaced by other functionalities to probe their role in biological interactions. iu.edusemanticscholar.orgresearchgate.net For example, the synthesis of chiral tetronic acid derivatives has been achieved using the related starting material, ethyl 4-chloro-3-oxobutanoate, highlighting the synthetic versatility of these chlorinated building blocks. buchler-gmbh.com The study of such analogues provides valuable insights into the chemical space around this compound and its potential applications.
4-Amino-N-hydroxybutanamide Synthesis
The synthesis of 4-amino-N-hydroxybutanamide from this compound represents a multi-step transformation targeting two of the molecule's key functional groups. This process involves the conversion of the terminal alkyl chloride to an amine and the modification of the primary amide into a hydroxamic acid.
The initial step typically involves the displacement of the chloride at the C-4 position with an amino group. This can be achieved through nucleophilic substitution, for instance, by reaction with ammonia (B1221849) or a protected amine equivalent. The resulting 4-aminobutanamide (B1198625) intermediate can then be further modified.
The conversion of the amide group into a hydroxamic acid is a critical step. Hydroxamic acids are a class of organic compounds with the general formula R-CO-NHOH. wikipedia.org They are often synthesized by reacting carboxylic acid derivatives, such as esters, acid chlorides, or amides, with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgacs.org The direct conversion of an amide to a hydroxamic acid can be accomplished by reacting the amide with an excess of hydroxylamine, often in an alkaline aqueous solution. acs.org The stability of the amide bond compared to esters can reduce the formation of hydrolysis byproducts under these conditions. acs.org
An alternative approach involves biocatalysis. Certain bacterial amidases can efficiently hydrolyze an amide bond at neutral pH, and in the presence of hydroxylamine, the acyl-enzyme intermediate can be trapped to form the corresponding hydroxamic acid in high yield. acs.org Another synthetic route involves the opening of an N-substituted succinimide (B58015) ring with hydroxylamine, a method used to prepare N-hydroxybutanamide derivatives. mdpi.com While a direct, documented synthesis of 4-amino-N-hydroxybutanamide from this compound is not prominently reported, the synthesis is plausible through a combination of these established chemical transformations.
Table 1: General Methods for Hydroxamic Acid Synthesis
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| Amides | Aqueous Hydroxylamine (alkaline) | Direct conversion; reduced hydrolysis byproducts compared to ester routes. acs.org |
| Amides | Bacterial Amidase, Hydroxylamine | Biocatalytic, occurs at neutral pH, high yield. acs.org |
| Esters | Hydroxylamine, Base (e.g., KOH, NaOH) | Common method; can be performed with or without microwave activation. organic-chemistry.org |
| Acid Chlorides | Hydroxylamine Salts | Rapid reaction for preparing amides and hydroxamic acids. wikipedia.orguomustansiriyah.edu.iq |
4-(p-quinonyl)-2-hydroxybutanamide Derivatives
Derivatives of 4-(p-quinonyl)-2-hydroxybutanamide have been developed as potential therapeutic agents for mitochondrial diseases. mdpi.com These compounds are designed to modulate and normalize one or more energy biomarkers, which are often dysregulated in mitochondrial disorders. mdpi.com The core structure combines a butanamide backbone with a hydroxyl group at the C-2 position and a p-quinone moiety attached at the C-4 position.
The synthesis of these derivatives involves creating a linkage between the butanamide framework and a quinone structure. The "p-quinonyl" group refers to a para-quinone, a class of cyclic organic compounds containing a six-membered ring with two opposing carbonyl groups, such as 1,4-benzoquinone. These quinone structures are known to participate in redox cycling and can influence cellular bioenergetics.
The general structure of these patented derivatives is designed to target pathways related to biological energy production. mdpi.com The specific substitutions on the quinone ring and the amide nitrogen allow for the fine-tuning of the molecule's physicochemical properties and biological activity. These compounds have been investigated for their potential in treating a range of pervasive developmental disorders where mitochondrial dysfunction is implicated. mdpi.com
Table 2: Structural Features of 4-(p-quinonyl)-2-hydroxybutanamide Derivatives
| Structural Component | Position | Function/Significance |
|---|---|---|
| Butanamide | Core Scaffold | Four-carbon chain with a terminal amide group. |
| Hydroxyl Group | C-2 | Potential site for interaction with biological targets. |
| p-Quinonyl Group | C-4 | Redox-active moiety intended to modulate cellular energy biomarkers. mdpi.com |
β-Ketoamide Derivatives as Heterocycle Precursors
This compound can be transformed into a valuable precursor for the synthesis of various heterocyclic compounds. This strategy hinges on converting the initial molecule into a γ-chloro-β-ketoamide intermediate. The key transformation is the oxidation of the secondary hydroxyl group at the C-3 position to a ketone, a common reaction in organic synthesis. For instance, the reduction of a β-ketoamide like p-chloroacetoacetanilide yields the corresponding β-hydroxybutanamide, indicating the viability of the reverse oxidation reaction. dcu.ie
Once formed, the resulting 4-chloro-3-oxobutanamide is a β-ketoamide, a class of compounds well-recognized as versatile building blocks in heterocyclic chemistry. researchgate.netresearchgate.net The multiple electrophilic and nucleophilic sites within β-ketoamides make them excellent substrates for cyclization reactions. researchgate.net
These intermediates can be used to construct a wide array of heterocyclic systems:
Five-Membered Heterocycles: β-ketoamides are used in the synthesis of furans, thiophenes, pyrroles, and pyrazoles. researchgate.net
Six-Membered Heterocycles: They are precursors for nitrogen- and oxygen-containing rings such as pyridones, quinolines, and pyrimidines. researchgate.net
The presence of the chloro group at the γ-position offers an additional reactive handle for intramolecular cyclization reactions. For example, γ-heteroalkenyl β-keto amides can undergo palladium-catalyzed oxidative cyclization to form six-, seven-, and eight-membered N- and O-heterocycles. organic-chemistry.org Similarly, halogen-induced cyclization reactions are a known strategy for forming heterocycles from olefinic amides. mdpi.com The 4-chloro-3-oxobutanamide intermediate is thus a powerful tool for generating molecular diversity and accessing complex heterocyclic scaffolds of potential pharmaceutical interest.
Table 3: Heterocycles Synthesized from β-Ketoamide Precursors
| Heterocycle Class | Ring Size | Example Structures |
|---|---|---|
| Pyrroles, Furans, Thiophenes | 5-Membered | Synthesized via reactions exploiting the 1,3-dicarbonyl system. researchgate.net |
| Pyrazoles, Triazoles | 5-Membered | Typically formed by condensation with hydrazine (B178648) or azide (B81097) derivatives. researchgate.net |
| Pyridones, Pyrimidines | 6-Membered | Formed through condensation reactions with reagents like urea (B33335) or amidines. researchgate.net |
| Quinolines | 6-Membered (fused) | Can be constructed from anilide-containing β-ketoamides via intramolecular cyclization. researchgate.net |
Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural analysis of 4-Chloro-3-hydroxybutanamide, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its constituent atoms. organicchemistrydata.org
¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms present in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the chloromethyl group, the hydroxyl-bearing methine, the adjacent methylene (B1212753) group, and the amide group would be expected. docbrown.infomsu.eduyoutube.com The chemical shifts (δ) and spin-spin coupling patterns are key to assigning these signals to their respective protons.
¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, the carbon bonded to chlorine, and the methylene carbon. organicchemistrydata.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of all carbon signals. pressbooks.pub
¹⁵N NMR Spectroscopy : While less common, Nitrogen-15 NMR (¹⁵N NMR) can be used to probe the nitrogen environment of the amide group. This technique can provide valuable information about the electronic structure and bonding of the nitrogen atom within the molecule. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 2.5 | Doublet of doublets | -CH₂-C=O |
| ¹H | ~ 3.6 | Doublet of doublets | -CH₂-Cl |
| ¹H | ~ 4.2 | Multiplet | -CH(OH)- |
| ¹H | ~ 5.5 | Broad singlet | -OH |
| ¹H | ~ 7.0 & 7.5 | Broad singlets | -NH₂ |
| ¹³C | ~ 45 | Singlet | -CH₂-C=O |
| ¹³C | ~ 50 | Singlet | -CH₂-Cl |
| ¹³C | ~ 68 | Singlet | -CH(OH)- |
| ¹³C | ~ 175 | Singlet | -C=O |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in this compound. spectroscopyonline.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Key characteristic absorption bands for this compound include:
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Two bands around 3350 and 3180 cm⁻¹ due to the N-H stretching of the primary amide group.
A strong absorption peak around 1650 cm⁻¹ attributed to the C=O stretching vibration (Amide I band).
A band around 1620 cm⁻¹ for the N-H bending vibration (Amide II band).
A C-Cl stretching vibration, which is typically found in the fingerprint region between 800 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |
| Amide (-NH₂) | N-H Stretch | ~3350 and ~3180 |
| Amide (C=O) | C=O Stretch (Amide I) | ~1650 |
| Amide (-NH₂) | N-H Bend (Amide II) | ~1620 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. nist.gov In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound (137.56 g/mol ). biosynth.comchemsrc.com Further fragmentation provides structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that can be used to deduce the connectivity of the atoms.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional details on the carbon backbone and the C-Cl bond.
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound. biosynth.com By selecting an appropriate stationary phase (column) and mobile phase, it is possible to separate the target compound from closely related impurities. A UV detector is often used, and the purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. wikipedia.org Some sources indicate that the analytical purity of this compound can reach 99.5%. biosynth.com
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction or for preliminary purity checks. orientjchem.org A solvent system is chosen to achieve good separation between the product and any impurities on a silica (B1680970) gel plate, with visualization often accomplished using a UV lamp. orientjchem.org
Column chromatography is a preparative technique used to purify larger quantities of this compound. ptfarm.pl The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through to elute the components at different rates, allowing for the collection of the purified compound. ptfarm.pl
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, particularly for separating its enantiomers and assessing chemical purity. As a chiral compound, its stereoisomers can exhibit different biological activities, making their separation and quantification essential. The (R)-enantiomer, for instance, is documented as a chemical reference standard and an impurity in the production of other active pharmaceutical ingredients. biosynth.comsynzeal.com
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely effective for resolving a variety of chiral compounds, including those with chloro- and hydroxyl-functional groups. acs.orgnih.gov For this compound, a method would involve a CSP that can engage in differential transient diastereomeric interactions with each enantiomer, leading to different retention times. The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695), which allows for the fine-tuning of retention and resolution. amazonaws.com UV detection is a common mode for visualization, as the amide chromophore allows for sufficient absorption.
The data below outlines a representative HPLC method for the enantiomeric separation of this compound.
Table 1: Representative HPLC Parameters for Enantiomeric Separation
| Parameter | Value/Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivative on silica) |
| Mobile Phase | Isocratic mixture (e.g., n-Hexane:Isopropanol 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (Prep TLC) is a purification technique used to isolate compounds on a larger scale than analytical TLC. rochester.eduazom.com This method is well-suited for the purification of small to moderate quantities (typically 25-100 mg) of synthesized this compound, separating it from reaction byproducts or starting materials. rochester.edu
The process involves applying a concentrated solution of the crude product as a narrow band onto a thick-layered silica gel plate. rochester.edu The plate is then developed in a sealed chamber containing an appropriate solvent system. The choice of solvent system (eluent) is critical and is typically determined by preliminary analytical TLC runs to achieve good separation, aiming for an Rf value of around 0.2-0.3 for the desired compound to ensure resolution from impurities. Given the polarity of this compound, a mixture of ethyl acetate (B1210297) and hexane (B92381) would be a suitable eluent. After development, the separated bands are visualized (e.g., under UV light if the compound is UV-active or by using a chemical stain). The band corresponding to the pure compound is then physically scraped from the plate, and the compound is recovered by eluting it from the silica with a polar solvent like ethyl acetate or methanol. rochester.eduresearchgate.net
Solid-State Characterization
The solid-state properties of this compound are fundamental to its characterization, providing definitive proof of its molecular structure and information about its thermal behavior.
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystalline Structure
Single Crystal X-ray Diffraction (XRD) stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com For a chiral molecule like this compound, this technique is uniquely capable of determining its absolute configuration (the specific spatial arrangement of atoms for the R or S enantiomer). polimi.itresearchgate.net
Table 2: Crystallographic Data Obtainable from Single Crystal XRD
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles. |
| Absolute Configuration | Unambiguous assignment as (R) or (S) via anomalous dispersion (Flack parameter). |
| Hydrogen Bonding | Details of intermolecular hydrogen bond donors, acceptors, and geometries. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check for the purity of a synthesized sample and verifies its empirical formula. researchgate.nettubitak.gov.trorientjchem.org For this compound, with the molecular formula C₄H₈ClNO₂, the theoretical elemental composition can be calculated precisely. An experimental analysis on a purified sample is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values.
Table 3: Elemental Composition of this compound (C₄H₈ClNO₂)
| Element | Symbol | Atomic Mass | Theoretical (%) | Found (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 34.92 | To be determined |
| Hydrogen | H | 1.008 | 5.86 | To be determined |
| Chlorine | Cl | 35.453 | 25.77 | To be determined |
| Nitrogen | N | 14.007 | 10.18 | To be determined |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. libretexts.orgresearchgate.net DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. acs.org
For a crystalline solid like this compound, DSC is primarily used to determine its melting point and assess its purity. A pure, crystalline compound will exhibit a single, sharp endothermic peak on the DSC thermogram at its melting point. libretexts.org The temperature at the peak of this endotherm is taken as the melting point. The sharpness of the peak is an indicator of purity; impurities tend to broaden the melting range and lower the melting point. The enthalpy of fusion (ΔHfus), which is the energy required to melt the solid, can also be calculated from the area of the melting peak. rsc.org
Computational and Theoretical Studies on this compound Remain Unexplored
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies on the chemical compound this compound are not available in published research. The requested analyses, including Quantum Mechanical (QM), Molecular Mechanical (MM), and Density Functional Theory (DFT) calculations, as well as specific investigations into its tautomeric equilibria, molecular electrostatic potential, and natural bond orbitals, have not been the subject of dedicated scholarly articles.
Computational chemistry is a important branch of modern chemical research, employing computer simulations to predict and analyze the behavior of molecules. Techniques such as DFT are routinely used to calculate the optimized geometries and energies of molecules, providing fundamental insights into their stability and reactivity. Similarly, analyses like Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) are critical for understanding a molecule's electronic structure, charge distribution, and potential for intermolecular interactions.
Studies involving combined QM/MM approaches are particularly valuable for elucidating complex reaction mechanisms, often within biological systems. Furthermore, the analysis of tautomeric equilibria, which examines the relative stability of structural isomers that can interconvert via proton transfer, is crucial for predicting a compound's behavior in different chemical environments.
Despite the utility of these computational methods, their application to this compound has not been documented in the accessible scientific literature. Consequently, detailed research findings, data tables, and in-depth discussions pertaining to the specific computational profile of this compound cannot be provided at this time. The absence of such studies means that a detailed article adhering to the requested scientific structure cannot be generated.
Computational Chemistry and Theoretical Studies
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Absorption)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for 4-Chloro-3-hydroxybutanamide. By simulating the molecule's interaction with electromagnetic radiation, computational models can forecast its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.
Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G*. researchgate.netdergipark.org.trresearchgate.net These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, including stretching, bending, and torsional modes of the functional groups.
The primary functional groups in this compound—hydroxyl (-OH), amide (-CONH₂), and the carbon-chlorine bond (C-Cl)—have characteristic vibrational frequencies. Theoretical calculations can predict these with a high degree of accuracy. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. dergipark.org.trresearchgate.net For instance, studies on similar molecules like 4-hydroxy-3-cyano-7-chloro-quinoline have successfully used DFT to analyze vibrational spectra. dergipark.org.tr
A theoretical analysis would predict strong IR absorption bands for the O-H and N-H stretching vibrations, the amide C=O (Amide I) stretching, and the N-H bending (Amide II) modes. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum. researchgate.net
Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) |
|---|---|---|
| O-H Stretch | Hydroxyl | ~3400-3500 |
| N-H Asymmetric Stretch | Amide | ~3350-3450 |
| N-H Symmetric Stretch | Amide | ~3180-3280 |
| C=O Stretch (Amide I) | Amide | ~1670-1690 |
| N-H Bend (Amide II) | Amide | ~1600-1640 |
Note: These are representative values based on computational studies of molecules with similar functional groups. Actual values would be determined by specific DFT calculations.
UV-Vis Absorption: The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis spectrum, identifying the absorption maxima (λmax). researchgate.net
Theoretical studies on related compounds often investigate how different solvents affect the absorption spectra by using models like the Polarizable Continuum Model (PCM). nih.gov For this compound, calculations would likely focus on n → π* and π → π* transitions associated with the amide chromophore. nih.gov
Conformational Analysis and Energetic Minimization
This compound is a flexible molecule with several rotatable single bonds, allowing it to exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify these different conformers and determine their relative stabilities. researchgate.net
The process begins by systematically rotating the molecule's key dihedral angles to generate a variety of starting geometries. The geometry of each of these potential conformers is then optimized using computational methods (like DFT or ab initio calculations) to find the local energy minimum on the potential energy surface. researchgate.net This optimization process, known as energetic minimization, relaxes the structure to its most stable form for that particular conformation.
By comparing the final energies of all optimized conformers, the global minimum—representing the most stable and thus most populated conformation of the molecule—can be identified. For this compound, a key factor in determining conformational preference would be the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amide group (-CONH₂). Such an interaction would significantly stabilize a particular conformer. The results of these calculations are crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative)
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Intramolecular H-Bonding |
|---|---|---|---|
| 1 (Global Minimum) | O-C-C-C: ~60°, C-C-C-Cl: ~180° | 0.00 | Yes (OH···O=C) |
| 2 | O-C-C-C: ~180°, C-C-C-Cl: ~60° | +1.5 | No |
Note: This table is a hypothetical representation to illustrate the output of a conformational analysis. The actual number of stable conformers and their relative energies would be determined via detailed quantum chemical calculations.
Research Applications and Utility in Chemical Synthesis
Chiral Building Blocks and Intermediates in Pharmaceutical Synthesis Research
4-Chloro-3-hydroxybutanamide and its derivatives are recognized as important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chiral hydroxyl group is particularly significant, as the biological activity of many drugs is dependent on their stereochemistry.
While direct evidence for the use of this compound is not prevalent in the synthesis of widely used statins like Atorvastatin (B1662188) and Rosuvastatin, its closely related derivatives, such as 4-chloro-3-hydroxybutanoic acid esters and 4-chloro-3-hydroxybutyronitrile (B93200), are well-documented as key chiral intermediates. portico.orggoogle.com These compounds provide the crucial chiral side chain that is a common feature among many statin drugs, which are inhibitors of HMG-CoA reductase.
For instance, a process for preparing 4-chloro-3-hydroxybutanoic acid ester as an intermediate for Atorvastatin has been patented. portico.org This process often starts from epichlorohydrin (B41342) and involves the formation of 4-chloro-3-hydroxybutyronitrile, which is then converted to the desired ester. portico.org The amide, this compound, represents a similar chiral synthon that can, through hydrolysis and esterification, be converted to these key statin intermediates. The enzymatic reduction of ethyl 4-chloroacetoacetate is another route to obtaining the chiral hydroxynitrile precursor for statins. google.com
The following table summarizes the role of this compound derivatives as precursors in statin synthesis.
| Precursor Compound | Statin Target | Role in Synthesis |
| 4-chloro-3-hydroxybutanoic acid ester | Atorvastatin | Key intermediate for the chiral side chain |
| 4-chloro-3-hydroxybutyronitrile | Atorvastatin | Precursor to the acid ester intermediate |
| (S)-4-chloro-3-hydroxybutanoic acid | Not specified | Chiral building block for statin side chains |
The use of this compound as a direct precursor in the synthesis of carbapenem (B1253116) antibiotics is not well-documented in publicly available scientific literature. The synthesis of carbapenems typically involves more complex chiral building blocks and synthetic routes.
Generation of Other Chiral Hydroxy Acids and Derivatives
One of the significant applications of this compound and its derivatives is their use as starting materials for the synthesis of other valuable chiral molecules. The chlorohydrin functionality can be readily converted to other functional groups, such as epoxides, azides, and amines, allowing for the generation of a diverse range of chiral compounds.
A notable example is the use of (R)-4-chloro-3-hydroxybutyrate, a closely related ester, as a precursor in the synthesis of L-carnitine. google.com L-carnitine is a vital compound involved in fatty acid metabolism. The synthesis involves the transformation of the chlorohydrin moiety into the quaternary ammonium group characteristic of carnitine.
The following table highlights some of the chiral molecules that can be synthesized from this compound derivatives.
| Starting Material | Synthesized Molecule |
| (R)-4-chloro-3-hydroxybutyrate | L-carnitine |
Impurity Profiling and Reference Standards in Analytical Research
In the pharmaceutical industry, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products are critical for ensuring safety and efficacy. This compound can be formed as an impurity during the synthesis of pharmaceuticals where related starting materials or intermediates are used.
Consequently, (R)-4-Chloro-3-hydroxybutanamide is available commercially as an impurity standard for HPLC analysis and as an analytical reference standard. Its availability allows for the development and validation of analytical methods to detect and quantify its presence in drug substances, ensuring that they meet the stringent purity requirements set by regulatory authorities.
The table below outlines the analytical applications of this compound.
| Compound | Application | Analytical Technique |
| (R)-4-Chloro-3-hydroxybutanamide | Impurity Standard, Analytical Reference Standard | HPLC |
Probes for Ligand-Protein Interactions in Drug Discovery Research
Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a probe for studying ligand-protein interactions in drug discovery. Scientific literature searches did not yield studies that have utilized this particular compound for such purposes.
The exploration of ligand-protein interactions is a cornerstone of modern drug discovery, providing critical insights into the mechanisms of drug action, guiding the optimization of lead compounds, and aiding in the design of novel therapeutics. Chemical probes are instrumental in this process, often designed with reactive functional groups that can form covalent bonds with specific amino acid residues on a target protein. This allows for the identification of binding sites, the characterization of target engagement, and the elucidation of complex biological pathways.
Compounds with electrophilic moieties, such as chloroacetamides, are a well-established class of reactive fragments used in the development of covalent probes. nih.govnih.gov These electrophilic groups can react with nucleophilic residues on proteins, most commonly cysteine, but also lysine, histidine, and tyrosine, to form a stable covalent bond. nih.govresearchgate.net The reactivity of these probes can be tuned by modifying their chemical structure, which allows for the development of probes with varying degrees of selectivity and potency. nih.gov
The general strategy for utilizing such probes in drug discovery often involves fragment-based screening approaches. nih.govnih.gov In this methodology, a library of small, electrophilic fragments is screened against a protein of interest to identify "hits" that covalently modify the protein. nih.gov These initial hits can then be further optimized through medicinal chemistry efforts to develop more potent and selective probes or drug candidates. nih.gov
Data Table: Research Findings on this compound as a Ligand-Protein Interaction Probe
| Protein Target | Nature of Interaction | Research Findings |
| Not Applicable | Not Applicable | No research data available |
Conclusion and Future Research Directions
Summary of Current Research Status of 4-Chloro-3-hydroxybutanamide
The current body of scientific literature on this compound is primarily centered on its fundamental properties and its role as a chemical intermediate. The compound is well-documented in various chemical databases, which provide foundational data regarding its molecular structure and physicochemical properties.
Research indicates its utility as an impurity standard for High-Performance Liquid Chromatography (HPLC) analysis, a critical application in the quality control of pharmaceutical manufacturing. biosynth.com The enantiomeric forms, specifically (R)-4-Chloro-3-hydroxy butanamide and (S)-4-chloro-3-hydroxybutanamide, are also recognized, suggesting stereospecific considerations in its synthesis and applications. biosynth.comchemsrc.com While direct and extensive research on the biological activities or material applications of this compound is not widely published, its structural motifs are present in more complex molecules with demonstrated biological relevance.
The compound is commercially available from various suppliers, indicating a stable demand, likely for research and development purposes as a building block in organic synthesis. echemi.com Its presence in patent literature, often as a precursor to other functionalized molecules, underscores its importance as a foundational chemical entity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51499-71-9 |
| Molecular Formula | C4H8ClNO2 |
| Molecular Weight | 137.56 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, ethanol (B145695), and chloroform |
Unexplored Synthetic Routes and Methodological Advancements
One potential synthetic pathway involves the controlled hydrolysis of 4-chloro-3-hydroxybutyronitrile (B93200). The nitrile precursor can be synthesized from epichlorohydrin (B41342) and a cyanide source. google.comchemicalbook.comchemicalbook.com Methodological advancements could focus on enzymatic hydrolysis or the use of mild catalytic systems to improve yield and selectivity, minimizing the formation of byproducts.
Another promising, yet underexplored, avenue is the direct amidation of 4-chloro-3-hydroxybutanoic acid or its ester derivatives. The synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate is well-established, and its subsequent amidation could provide a stereocontrolled route to the chiral amide. researchgate.net Future research could investigate novel coupling reagents or biocatalytic approaches to facilitate this transformation under mild conditions, enhancing the sustainability and efficiency of the synthesis.
Further advancements could lie in the development of one-pot syntheses from readily available starting materials, potentially combining the steps of chlorination, hydroxylation, and amidation in a telescoped reaction sequence. Such an approach would significantly streamline the production of this compound.
Potential for Novel Derivatizations and Functional Materials Research
The bifunctional nature of this compound, possessing both a hydroxyl and a chloro group, presents significant opportunities for the synthesis of novel derivatives and functional materials. The hydroxyl group can undergo esterification or etherification to introduce a wide array of functional moieties. These modifications could be leveraged to tune the solubility, reactivity, and biological activity of the resulting molecules.
The chlorine atom serves as a versatile handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and larger molecular scaffolds. Such derivatizations could lead to the development of new pharmaceutical intermediates, enzyme inhibitors, or probes for chemical biology.
In the realm of materials science, this compound could serve as a monomer or a cross-linking agent in the synthesis of functional polymers. The hydroxyl and amide groups can participate in polymerization reactions, while the chloro group offers a site for post-polymerization modification. This could lead to the creation of novel hydrogels, biodegradable polymers, or materials with tailored surface properties for applications in drug delivery, tissue engineering, or as specialized coatings. Research into the polymerization of derivatives of this compound remains a largely unexplored field with considerable potential.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced spectroscopic and computational methods. While standard techniques like 1D NMR have been used for basic characterization, more sophisticated 2D NMR techniques (such as COSY, HSQC, and HMBC) could provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformational preferences in solution.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide detailed information about the functional groups and their hydrogen bonding interactions in the solid state. High-resolution mass spectrometry is essential for confirming the elemental composition and can be used to study fragmentation patterns, providing further structural elucidation.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the molecular properties of this compound. DFT calculations can be employed to:
Determine the optimized molecular geometry and conformational isomers.
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to predict reactivity.
Generate theoretical vibrational spectra to aid in the interpretation of experimental data.
Map the molecular electrostatic potential to identify sites susceptible to electrophilic and nucleophilic attack.
Such computational studies, while not extensively published for this specific compound, would provide valuable theoretical insights to complement experimental findings and guide the design of new synthetic transformations and functional derivatives.
Emerging Roles as Intermediates for Advanced Chemical Systems
The structural features of this compound position it as a valuable intermediate for the construction of more complex and advanced chemical systems. Its potential extends beyond its current use as a simple building block, with emerging roles in the synthesis of heterocyclic compounds and chiral ligands.
The presence of multiple reactive sites allows for its use in cascade reactions to build molecular complexity rapidly. For instance, intramolecular cyclization following the substitution of the chloride could lead to the formation of substituted lactams or other nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Furthermore, the chiral variants of this compound are particularly valuable as precursors for the synthesis of enantiomerically pure molecules. They can be incorporated into larger structures to introduce stereocenters, which is of paramount importance in the development of stereoselective catalysts and pharmaceutical agents. The development of synthetic methodologies that utilize this compound as a key intermediate is a promising area for future research, with the potential to enable the efficient synthesis of novel and valuable chemical entities.
Q & A
Q. What safety protocols are essential for handling this compound in lab-scale reactions?
- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential respiratory irritation. Store at 2–8°C under nitrogen to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
